molecular formula C14H19N3O2S B269118 4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide

4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide

Cat. No. B269118
M. Wt: 293.39 g/mol
InChI Key: JHAVDVBHQJVIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide, also known as ATB-346, is a novel drug that has shown promising results in the treatment of various inflammatory diseases. This drug has been developed as an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that are known to cause gastrointestinal (GI) side effects.

Mechanism of Action

4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional NSAIDs, 4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the GI tract.
Biochemical and physiological effects:
4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide has been found to be effective in reducing inflammation and pain in various animal models of inflammatory diseases. It has also been shown to have a favorable safety profile and does not cause GI side effects like traditional NSAIDs.

Advantages and Limitations for Lab Experiments

4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide has several advantages over traditional NSAIDs for lab experiments. It is more selective in inhibiting the COX-2 enzyme, which makes it a better tool for studying the role of COX-2 in inflammation and pain. However, 4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide is still a relatively new drug and its long-term effects on human health are not yet fully understood.

Future Directions

There are several possible future directions for research on 4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide. One area of interest is the development of new formulations of the drug that can be used in different routes of administration. Another area of interest is the investigation of the drug's potential in the treatment of other inflammatory diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the long-term effects of 4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide on human health.

Synthesis Methods

4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with tert-butyl carbamate, followed by acetylation and thionation to obtain the final product.

Scientific Research Applications

4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. It has been found to be effective in reducing inflammation in various animal models of inflammatory diseases such as arthritis, colitis, and neuropathic pain.

properties

Product Name

4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

4-(acetylcarbamothioylamino)-N-tert-butylbenzamide

InChI

InChI=1S/C14H19N3O2S/c1-9(18)15-13(20)16-11-7-5-10(6-8-11)12(19)17-14(2,3)4/h5-8H,1-4H3,(H,17,19)(H2,15,16,18,20)

InChI Key

JHAVDVBHQJVIJC-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

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